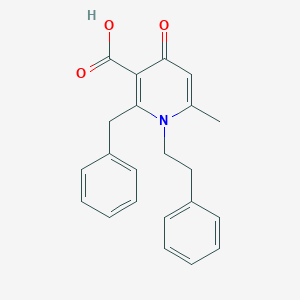

![molecular formula C13H13N3O B5567479 3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5567479.png)

3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole and pyrimidine derivatives are important pharmacophores in drug discovery . They are good bioisosteres of naturally occurring nucleotides and can interact with proteins and enzymes . They have been extensively utilized as drug scaffolds in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with aromatic carboxylic acids in the presence of a strong dehydrating agent . For example, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles .

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various synthetic routes, including Knoevenagel condensation . The reaction probably proceeds via a mechanism involving cyclodehydration .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some compounds have shown excellent CO2 adsorption capacity due to their open sites .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of derivatives related to 3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves various methodologies aimed at enhancing their chemical properties and biological activities. These methods include cyclocondensation reactions, use of different reagents for cyclodehydration, and employing conditions that favor the formation of the desired products with high yields. For instance, the synthesis of benzimidazolyl pyrimidoquinolinones demonstrates the potential of these compounds in generating new chemical entities with improved antimicrobial properties (G. Prasoona, B. Kishore, G. Brahmeshwari, 2020).

Antimicrobial Activity

Several studies have focused on evaluating the antimicrobial efficacy of derivatives of this compound. These compounds have been tested against a variety of bacterial and fungal strains, demonstrating significant antimicrobial activity. This suggests their potential as a basis for developing new antimicrobial agents that could address the growing issue of resistance to existing drugs. For example, novel pyrimido[1,2-a]benzimidazoles have shown promising results in antimicrobial screening, indicating their utility in the design of new antimicrobial drugs (R. Pada et al., 2013).

Biological Evaluation and Potential Therapeutic Uses

Research into the biological activity of this compound derivatives extends beyond antimicrobial action to include their potential as anticancer agents. The structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that contribute to their biological efficacy. These compounds have been assessed for their cytotoxic effects against various cancer cell lines, revealing their potential in cancer therapy. For instance, novel benzimidazole-pyrimidine conjugates have been identified as potent antitumor agents, offering a new avenue for the development of anticancer drugs (Heba T. Abdel-Mohsen et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-ethyl-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-3-9-8(2)14-13-15-10-6-4-5-7-11(10)16(13)12(9)17/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXCZFGHPPCWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)

![N-(4-METHOXYPHENYL)-N-({N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5567418.png)

![1-{7-Methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)

![6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-methylpyridazin-3-one](/img/structure/B5567427.png)

![1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE](/img/structure/B5567431.png)

![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)

![9-(4-methylphenyl)[1,2,3,4]tetraazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)

![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)

![(1S,5R)-6-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)

![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)

![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-3-methylisoxazole-5-carboxamide](/img/structure/B5567494.png)